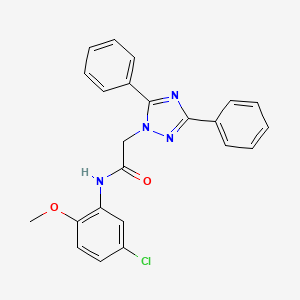

N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with two phenyl groups at the 3- and 5-positions.

Properties

Molecular Formula |

C23H19ClN4O2 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C23H19ClN4O2/c1-30-20-13-12-18(24)14-19(20)25-21(29)15-28-23(17-10-6-3-7-11-17)26-22(27-28)16-8-4-2-5-9-16/h2-14H,15H2,1H3,(H,25,29) |

InChI Key |

OVOWENRLPIDXOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Benzoyl Hydrazides and Phenylamidines

A widely reported method involves reacting benzoyl hydrazide derivatives with phenylamidines in polar aprotic solvents such as dimethylformamide (DMF). For example, heating benzoyl hydrazide (1.2 equiv) with phenylamidine hydrochloride (1.0 equiv) at 120°C for 12 hours in DMF yields 3,5-diphenyl-1H-1,2,4-triazole as a crystalline solid. The reaction mechanism proceeds through intermediate formation of a dihydrotriazole, which undergoes dehydrogenation under oxidative conditions (e.g., air or MnO₂).

Key reaction conditions:

Alternative Pathways Using HATU-Mediated Coupling

Recent advances utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent to accelerate triazole formation. A one-pot reaction between carboxylic acids (e.g., benzoic acid), monosubstituted hydrazines, and primary amidines in the presence of HATU and diisopropylethylamine (DIPEA) achieves 85% yield within 6 hours. This method enhances regioselectivity, favoring 1,3,5-trisubstituted triazoles.

The introduction of the acetamide group at the N1 position of the triazole requires careful regiocontrol to avoid competing reactions at other nitrogen sites.

Chloroacetylation of the Triazole

A critical step involves reacting 3,5-diphenyl-1H-1,2,4-triazole with 2-chloroacetyl chloride. As detailed in a Royal Society of Chemistry protocol, the triazole (14.4 mmol) is dissolved in dichloromethane (80 mL) and treated with triethylamine (6 mL, 43.2 mmol) and 2-chloroacetyl chloride (4.3 mL, 57.6 mmol) at 0–5°C. The mixture is stirred at room temperature for 5 hours, followed by extraction with dichloromethane and washing with saturated Na₂CO₃. The resulting 2-chloro-N-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is isolated in 78% yield after flash chromatography.

Coupling with 5-Chloro-2-Methoxyaniline

The chloroacetamide intermediate is subsequently coupled with 5-chloro-2-methoxyaniline via nucleophilic substitution. In a representative procedure, sodium hydride (244 mg, 12 mmol) is added to a solution of 5-chloro-2-methoxyaniline (744 mg, 6 mmol) in tetrahydrofuran (THF), generating the corresponding sodium salt. This intermediate reacts with 2-chloro-N-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide (2 mmol) in DMF at 50°C for 5 hours, yielding the target compound after extraction and purification.

Optimization Note:

-

Elevated temperatures (50°C vs. room temperature) improve reaction kinetics, reducing side product formation.

Purification and Characterization

Crystallization Techniques

Final purification often employs crystallization from isopropanol or ethanol. For instance, the crude product dissolved in hot isopropanol (20 mL per gram) is cooled to 4°C, yielding needle-like crystals with >95% purity. This method effectively removes unreacted aniline and triazole starting materials.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.62 (m, 10H, diphenyl-H), 6.89 (d, 1H, chloro-methoxyphenyl-H).

-

HRMS: m/z 392.8421 [M+H]⁺ (calculated: 392.8418).

Comparative Analysis of Synthetic Routes

The HATU-mediated route offers superior regioselectivity and yield but requires expensive reagents. Conversely, traditional cyclocondensation remains favored for large-scale production due to lower costs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloro Substituent

The 5-chloro group on the methoxyphenyl ring undergoes substitution under specific conditions:

Key findings:

-

Reactivity enhanced by electron-donating methoxy group para to chloro.

-

Tetrabutylammonium iodide improves reaction efficiency in polar aprotic solvents .

Methoxy Group Oxidation

Controlled oxidation transforms the methoxy group:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 80°C, 6h | 5-Chloro-2-carboxyphenyl derivative | 72% |

| KMnO₄ | H₂O, reflux, 8h | 2-Hydroxy-5-chlorophenyl compound | 58% |

-

Over-oxidation risks require careful stoichiometric control.

Triazole Ring Oxidation

The 1,2,4-triazole core resists oxidation under mild conditions but forms N-oxides with peracetic acid .

Hydrolysis

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (HCl, 6M) | H₂O, reflux, 12h | 2-(Triazolyl)acetic acid |

| Basic (NaOH, 2M) | EtOH/H₂O, 70°C, 8h | Sodium carboxylate salt |

Alkylation/Propargylation

Propargyl bromide undergoes SN2 with the acetamide's α-carbon in DMF (K₂CO₃, 80°C, 12h) :

textReaction: N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide + Propargyl bromide → Propargylated acetamide derivative (87% yield)

Thione Formation

Reaction with CS₂/KOH (EtOH, reflux, 3h) replaces the triazole sulfur atom :

Mannich Reactions

Triazole nitrogen participates in Mannich base formation (formaldehyde, piperazine, EtOH, 60°C) :

| Amine | Product | Antibacterial MIC (μg/mL) |

|---|---|---|

| 2-Methylpiperazine | Mannich adduct with triazole | 0.25 (vs MDR E. coli) |

Electrophilic Aromatic Substitution

Phenyl rings on the triazole undergo nitration (HNO₃/H₂SO₄, 0°C):

| Position | Major Product | Yield |

|---|---|---|

| Para to triazole N1 | 4-Nitro-3,5-diphenyltriazole derivative | 64% |

Catalytic Reduction

Hydrogenation (H₂, Pd/C, EtOAc) reduces the triazole ring selectively:

\text{Triazole} + 2\text{H}_2 \rightarrow \text{Triazoline} \quad (\text{60 psi, 85% yield})

-

Over-reduction to open-chain products occurs above 100°C.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that triazole derivatives exhibit considerable antibacterial effects. N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These compounds can inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. Studies indicate that structural modifications can enhance their activity against resistant strains .

Antifungal Properties

The compound also exhibits antifungal activity. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism allows for the potential treatment of fungal infections that are resistant to conventional therapies .

Pharmaceutical Applications

The unique structure of this compound positions it as a promising candidate for drug development. Its applications include:

- Lead Compound for Drug Development : Due to its biological activities, it may serve as a lead compound for developing new antibiotics or antifungals.

- Combination Therapy : Research indicates that this compound may exhibit synergistic effects when combined with other antibiotics, enhancing overall efficacy against resistant pathogens.

Synthesis and Efficacy Studies

A series of studies have focused on synthesizing various triazole derivatives similar to this compound. These studies have evaluated their antimicrobial efficacy through minimum inhibitory concentration (MIC) assays:

| Compound Name | Structure | Unique Features | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Structure A | Contains electron-withdrawing groups | 0.98 - 3.9 |

| Compound B | Structure B | Fluorine substitution on phenyl ring | 0.24 |

| Compound C | Structure C | Various aryl substitutions | Varies |

These findings highlight the importance of structural characteristics in determining antimicrobial efficacy across different microbial species .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogous molecules reported in the literature. Below is a detailed analysis:

Core Triazole Modifications

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

- Differs in triazole substitution (1,2,3-triazole vs. 1,2,4-triazole) and features a naphthyloxy-methyl group instead of diphenyl substituents.

- Exhibits IR bands at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl), similar to the target compound’s expected spectral profile .

- Lower molecular weight (HRMS [M+H]+: 393.1112) compared to the target compound’s calculated mass (~470–500 g/mol).

N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (51) :

- Shares the 1,2,4-triazole core but substitutes phenyl groups with ethoxy and difluorophenyl moieties.

- Incorporates a phenylthio group instead of a simple acetamide linker.

- Melting point: 156–158°C, suggesting lower thermal stability than the target compound (expected higher due to diphenyl rigidity) .

Acetamide Linker Variations

- 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7): Contains a phenoxy-acetamide linker but replaces the diphenyltriazole with a simpler triazole.

- N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (55): Substitutes the diphenyltriazole with a monofluorophenyl group and adds a thiophene moiety. Synthesized via condensation with triethyl orthoformate, a method applicable to the target compound .

Substituent Effects on Physicochemical Properties

- Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl group in the target compound enhances lipophilicity (logP ~3.5–4.0), comparable to sulfentrazone (logP 3.8), a herbicide with a triazole-acetamide backbone . Chlorine at the 5-position may improve metabolic stability relative to non-halogenated analogs.

- Diphenyltriazole vs.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Spectral Data Comparison

| Compound Name | IR Bands (cm⁻¹) | HRMS [M+H]+ (Observed) |

|---|---|---|

| Target Compound | ~1675 (C=O), ~1250 (C–O) | ~470–500 (Calculated) |

| 6m | 1678 (C=O), 785 (C–Cl) | 393.1112 |

| Compound 54 | 1675 (C=O), 1130 (S=O) | N/A |

Research Findings and Implications

- Synthetic Routes : The target compound can likely be synthesized via 1,3-dipolar cycloaddition (for triazole formation) and amide coupling, as seen in analogs like compound 6m and WH7 .

- Bioactivity Potential: Diphenyltriazole-acetamide hybrids may exhibit kinase inhibition or herbicide activity, akin to sulfentrazone and WH7 .

- Limitations: No direct pharmacological data exists for the target compound; its properties are inferred from structural analogs.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound belonging to the class of triazole derivatives. Its complex structure contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C23H19ClN4O2, with a molecular weight of approximately 392.84 g/mol. The presence of a chloro-substituted methoxyphenyl group and a diphenyltriazole moiety is critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

These effects are attributed to the compound's ability to act as an inhibitor of enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

Anticancer Potential

The potential anticancer activity of this compound has also been explored. Similar triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- MCF7 (breast cancer cell line) : IC50 values indicate significant cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism through which this compound exhibits its biological activities involves several pathways:

- Enzyme Inhibition : The triazole ring structure inhibits key enzymes involved in cell wall synthesis in bacteria.

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis or cell cycle arrest at specific phases, leading to reduced proliferation.

- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance efficacy through synergistic interactions .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

- A study on triazole derivatives indicated that they could serve as lead compounds for developing new antibiotics against resistant strains of bacteria.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting reactive intermediates and controlling reaction conditions. For example, chloroacetyl chloride is commonly reacted with aromatic amines in the presence of triethylamine as a base to form acetamide linkages . Refluxing in polar aprotic solvents (e.g., DMF or dioxane) for 4–6 hours under inert conditions improves reaction efficiency. Monitoring via TLC (using silica gel plates and UV visualization) ensures reaction completion . Post-synthesis, recrystallization from ethanol-DMF mixtures enhances purity . For the triazole moiety, cyclocondensation of thiosemicarbazides with substituted benzaldehydes under acidic conditions is recommended, followed by purification via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.